molecular formula C22H18N4O4 B12878552 Ethanedione, bis(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)- CAS No. 101132-63-2

Ethanedione, bis(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)-

Cat. No.: B12878552
CAS No.: 101132-63-2
M. Wt: 402.4 g/mol
InChI Key: ZUDXINYWYGTVSQ-UHFFFAOYSA-N
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Description

1,2-Bis(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethane-1,2-dione is a complex organic compound featuring two pyrazolone rings. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethane-1,2-dione typically involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with ethane-1,2-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the desired product through nucleophilic addition and subsequent cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1,2-Bis(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethane-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethane-1,2-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of the target compound.

    4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Similar structure but with different substituents.

    3,5-Dimethyl-1-phenylpyrazole: Another pyrazole derivative with distinct properties.

Uniqueness

1,2-Bis(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethane-1,2-dione is unique due to its dual pyrazolone rings connected by an ethane-1,2-dione linker. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

101132-63-2

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

1,2-bis(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)ethane-1,2-dione

InChI

InChI=1S/C22H18N4O4/c1-13-17(21(29)25(23-13)15-9-5-3-6-10-15)19(27)20(28)18-14(2)24-26(22(18)30)16-11-7-4-8-12-16/h3-12,17-18H,1-2H3

InChI Key

ZUDXINYWYGTVSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1C(=O)C(=O)C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4

Origin of Product

United States

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